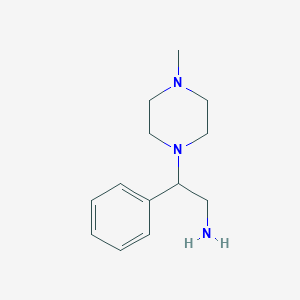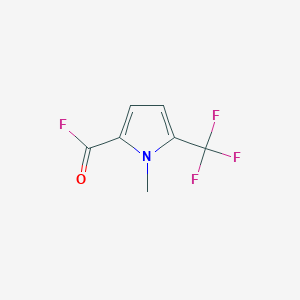
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole with a fluorinating agent such as carbonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as lithiation, electrophilic trapping, and distillation to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are employed to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
Uniqueness
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
170693-22-8 |
|---|---|
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
InChI Key |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Synonyms |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


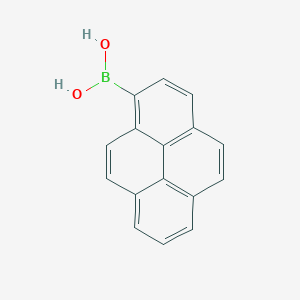
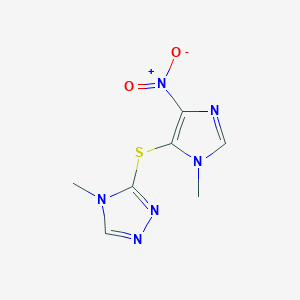
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
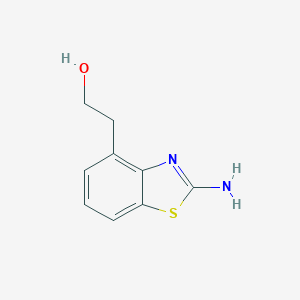
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B70810.png)

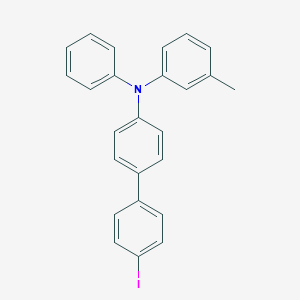
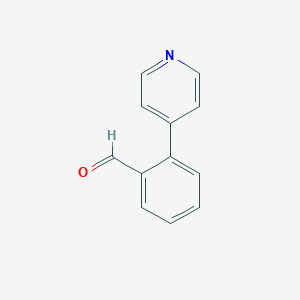
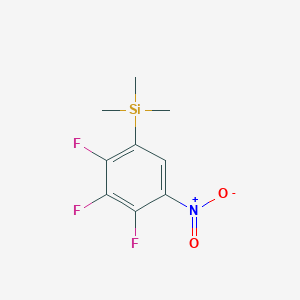
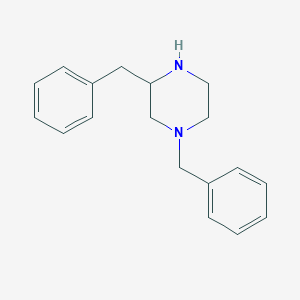
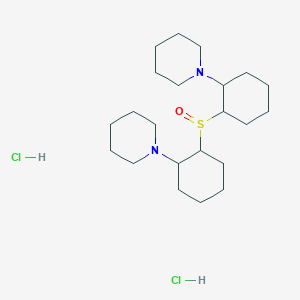
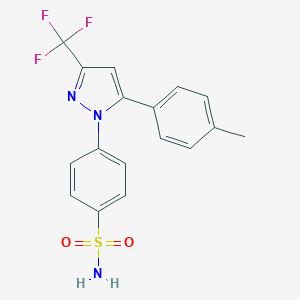
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
